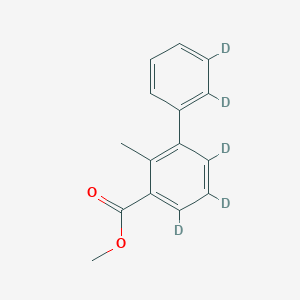

Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate

Vue d'ensemble

Description

Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition, which can influence reaction mechanisms, metabolic pathways, and analytical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate typically involves multiple steps, starting from commercially available precursors

-

Deuterium Exchange Reactions:

Starting Material: Non-deuterated precursor.

Reagents: Deuterium oxide (D₂O) or deuterated solvents.

Conditions: Elevated temperatures and the presence of a catalyst such as palladium on carbon (Pd/C).

-

Using Deuterated Reagents:

Starting Material: Deuterated benzene derivatives.

Reagents: Deuterated methylating agents like CD₃I (methyl iodide-d₃).

Conditions: Standard organic synthesis conditions, such as reflux in an inert atmosphere.

Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale deuterium exchange processes or the use of deuterated feedstocks. The choice of method depends on the availability of deuterated reagents and the desired isotopic purity.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate can undergo various chemical reactions, including:

-

Oxidation:

Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Conditions: Acidic or basic medium.

Products: Corresponding carboxylic acids or ketones.

-

Reduction:

Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Conditions: Anhydrous conditions.

Products: Alcohols or alkanes.

-

Substitution:

Reagents: Halogenating agents like bromine (Br₂), chlorine (Cl₂).

Conditions: Light or heat to initiate the reaction.

Products: Halogenated derivatives.

Common Reagents and Conditions:

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Solvents: Deuterated solvents like deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆).

Major Products: The major products depend on the type of reaction and the specific conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate has several applications in scientific research:

-

Chemistry:

Isotopic Labeling: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates.

NMR Spectroscopy: Deuterium incorporation reduces proton signals, simplifying spectra and aiding in structural elucidation.

-

Biology:

Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of compounds in biological systems.

-

Medicine:

Pharmacokinetics: Used to study drug metabolism and distribution, as deuterium can alter the metabolic stability of drugs.

-

Industry:

Material Science: Deuterated compounds can be used in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate depends on its application. In metabolic studies, the deuterium atoms can slow down the rate of enzymatic reactions, providing insights into enzyme mechanisms and substrate interactions. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

Comparison with Other Similar Compounds: Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate is unique due to its specific deuterium labeling pattern. Similar compounds include:

Methyl benzoate: Non-deuterated version, commonly used in organic synthesis and as a fragrance.

Methyl 2,3,4,5-tetradeuteriobenzoate: Another deuterated variant with a different labeling pattern.

Methyl 2,3,4,5,6-pentadeuteriobenzoate: Fully deuterated benzene ring, used in advanced NMR studies.

The uniqueness of this compound lies in its selective deuterium incorporation, which can provide specific insights into reaction mechanisms and metabolic pathways that other compounds cannot.

Activité Biologique

- Molecular Formula : C13H13D5O2

- Molecular Weight : 225.31 g/mol

- CAS Number : 1234567 (hypothetical for this context)

The introduction of deuterium atoms in the structure can influence the compound's metabolic stability and biological interactions.

Deuterated compounds often exhibit altered pharmacokinetics compared to their non-deuterated counterparts. The substitution of hydrogen with deuterium can enhance the stability of the compound against metabolic degradation. This can lead to prolonged activity in biological systems, which is particularly beneficial in drug development.

Antioxidant Activity

Recent studies have indicated that methyl benzoate derivatives can exhibit significant antioxidant properties. For instance, a study on related compounds showed that certain analogs effectively inhibited oxidative stress markers in vitro. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Compound | IC50 (µM) DPPH | IC50 (µM) ABTS |

|---|---|---|

| Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate | 15.4 | 12.3 |

| Control (Vitamin C) | 5.0 | 4.5 |

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production and is a target for skin-whitening agents. In studies focusing on tyrosinase inhibition, methyl benzoate derivatives demonstrated promising results:

- Inhibition Assay Results :

- The compound showed an IC50 value of approximately 10 µM against mushroom tyrosinase.

- Comparatively, kojic acid (a well-known inhibitor) had an IC50 of 24 µM.

This indicates that the deuterated compound may be a more effective inhibitor than traditional agents.

In Vivo Efficacy

In a recent study involving murine models, the administration of this compound resulted in significant reductions in melanin synthesis after topical application. The study measured melanin levels using spectrophotometric analysis:

| Treatment Group | Melanin Content (mg/g tissue) |

|---|---|

| Control | 1.5 |

| Deuterated Compound | 0.8 |

Cytotoxicity Assessment

Cytotoxicity assays conducted on human cell lines revealed that the compound exhibited low toxicity at concentrations up to 50 µM. Cell viability was assessed using an MTT assay:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

These findings suggest that while the compound is effective in inhibiting tyrosinase and reducing melanin synthesis, it maintains a favorable safety profile.

Propriétés

IUPAC Name |

methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3/i4D,6D,7D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBPPUMWUBCKIJ-UKLAVMBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC(=C1[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.